molecular formula C3H9NO5S B13144728 Sulfino-DL-alaninehydrate

Sulfino-DL-alaninehydrate

Cat. No.: B13144728
M. Wt: 171.17 g/mol
InChI Key: YQIXTMZYGQXTCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfino-DL-alaninehydrate typically involves the reaction of alanine with sulfurous acid or its derivatives. One common method is the sulfonation of alanine using sulfur dioxide and water under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated crystallization processes are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sulfino-DL-alaninehydrate undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: this compound is converted to sulfonic acid derivatives.

    Reduction: The compound is reduced to sulfide derivatives.

    Substitution: Formation of sulfonamides, sulfonates, and other substituted products.

Scientific Research Applications

Sulfino-DL-alaninehydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Sulfino-DL-alaninehydrate involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing enzyme activity and other biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-sulfino-L-alanine: A stereoisomer of Sulfino-DL-alaninehydrate with similar chemical properties but different biological activity.

    Cysteine sulfinic acid: Another sulfur-containing amino acid derivative with distinct biochemical roles.

    Sulfonimidates: Sulfur-containing compounds with different structural features and reactivity.

Uniqueness

This compound is unique due to its specific combination of a sulfinic acid group and an amino acid backbone. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-3-sulfinopropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXTMZYGQXTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207121-48-0
Record name L-Cysteinesulfinic Acid Monohydrate
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